1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol

Lipophilicity LogP Partition coefficient

1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol (CAS 197307-16-7), also designated as Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI), is a chiral, polyfunctional small molecule (C₇H₁₀O₂; MW 126.15 g/mol) that integrates three reactive motifs within a compact scaffold: a strained oxirane (epoxide) ring, a terminal ethynyl (-C≡CH) moiety, and a secondary alcohol. The oxirane ring exhibits a bond angle of approximately 60°, deviating substantially from the ideal tetrahedral 109.5° and imparting a ring strain energy of ~27 kcal/mol, which governs its electrophilic reactivity.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 197307-16-7
Cat. No. B168476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol
CAS197307-16-7
SynonymsPentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI)
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(C1C(O1)(C)C#C)O
InChIInChI=1S/C7H10O2/c1-4-7(3)6(9-7)5(2)8/h1,5-6,8H,2-3H3
InChIKeyIEMXYTGGVOVAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol (CAS 197307-16-7): Core Physicochemical and Structural Profile for Research Procurement


1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol (CAS 197307-16-7), also designated as Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI), is a chiral, polyfunctional small molecule (C₇H₁₀O₂; MW 126.15 g/mol) that integrates three reactive motifs within a compact scaffold: a strained oxirane (epoxide) ring, a terminal ethynyl (-C≡CH) moiety, and a secondary alcohol . The oxirane ring exhibits a bond angle of approximately 60°, deviating substantially from the ideal tetrahedral 109.5° and imparting a ring strain energy of ~27 kcal/mol, which governs its electrophilic reactivity . The compound is supplied at ≥95% purity for research use, typically in 100 mg and 500 mg quantities [1]. Its computed logP of 0.16 and polar surface area (PSA) of 32.76 Ų position it as a moderately lipophilic, low-PSA intermediate suited for further synthetic elaboration .

Why Closely Related Ethynyl-Oxirane Analogs Cannot Substitute for 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in Structure-Sensitive Applications


The ethynyl-oxirane chemical space near CAS 197307-16-7 contains several isomers and homologs that share the same molecular formula (C₇H₁₀O₂) or differ by a single methylene unit, yet exhibit meaningfully different physicochemical and stereochemical properties. The target compound carries a secondary alcohol on a chiral carbon adjacent to a 3-methyl-substituted oxirane bearing a terminal alkyne. Changing the alcohol from secondary to primary (CAS 176300-50-8) shifts logP by approximately –0.39 units ; moving the methyl substituent from the 3- to the 2-position of the oxirane ring (CAS 197307-18-9) alters the steric and electronic environment governing nucleophilic ring-opening regioselectivity [1]; and replacing the secondary alcohol with a tertiary alcohol (CAS 197307-20-3) eliminates the carbinol chiral center essential for stereoselective transformations . These structural perturbations, though subtle on paper, propagate into distinct reactivity profiles, solubility characteristics, and downstream synthetic utility that render generic substitution scientifically unsound for applications requiring defined stereochemistry, predictable ring-opening outcomes, or consistent chromatographic behavior [1].

Quantitative Differentiation Evidence: 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol Against Its Nearest Structural Analogs


Lipophilicity Shift vs. Primary Alcohol Analog: LogP Advantage of +0.39 Units

1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol (target) exhibits a computed logP of 0.15790, compared with –0.23060 for the primary alcohol analog (3-ethynyl-3-methyloxiran-2-yl)methanol (CAS 176300-50-8) . The +0.39 log unit difference corresponds to approximately a 2.5-fold greater partitioning into the organic phase, which is a meaningful differentiation for applications where enhanced membrane permeability, altered chromatographic retention, or differential liquid-liquid extraction behavior is required. Both compounds share an identical PSA of 32.76 Ų, confirming that the lipophilicity shift arises solely from the alcohol substitution pattern rather than changes in polar surface area .

Lipophilicity LogP Partition coefficient ADME optimization

Chiral Secondary Alcohol vs. Achiral Tertiary Alcohol: Stereochemical Differentiation for Asymmetric Synthesis

The target compound possesses a secondary alcohol (-CH(OH)CH₃) attached to the oxirane ring at C-2, creating a chiral center at the carbinol carbon that is absent in the tertiary alcohol analog 2-(3-ethynyloxiran-2-yl)propan-2-ol (CAS 197307-20-3), which bears a gem-dimethyl carbinol (-C(OH)(CH₃)₂) lacking a stereogenic carbon at that position . This structural difference carries significant implications for stereoselective synthesis: ethynyl oxiranes can be deprotonated with nBuLi and trapped with electrophiles to yield trisubstituted oxiranes with retention of stereochemistry [1], and the presence of an additional chiral center in the target compound provides a stereochemical handle for diastereoselective transformations that the achiral tertiary analog cannot offer.

Chiral building block Stereoselective synthesis Asymmetric catalysis Enantiomeric purity

Regioisomeric Methyl Substitution: 3-Methyl vs. 2-Methyl Oxirane Ring Orientation and Predicted Reactivity Divergence

The target compound (3-methyl substitution on the oxirane ring, CAS 197307-16-7) and its regioisomer 1-(3-ethynyl-2-methyloxiran-2-yl)ethanol (2-methyl substitution, CAS 197307-18-9) share identical molecular formula, molecular weight (126.15 g/mol), exact mass (126.06800), PSA (32.76 Ų), and computed logP (0.15790) . Despite these computational identity parameters, the position of the methyl group relative to the ethynyl substituent critically influences the steric and electronic environment of the oxirane ring. Literature on alkynyl epoxide ring-opening demonstrates that substitution pattern dictates regioselectivity: nucleophilic attack occurs preferentially at the less substituted ring carbon, and α-substituted α-acetylenic epoxides undergo reductive ring opening with DIBAH to yield 2-substituted 3-butyn-1-ols with high regioselectivity . In the 3-methyl regioisomer (target), the ethynyl and methyl groups are geminal at C-3, leaving C-2 as the less hindered electrophilic site; in the 2-methyl regioisomer, the methyl and the ethanol-bearing carbon are geminal at C-2, redirecting nucleophilic attack to C-3 adjacent to the ethynyl group.

Regioselectivity Epoxide ring-opening Nucleophilic attack Steric effects

Rotatable Bond Count and Conformational Flexibility: 2 vs. 1 Rotatable Bonds in Regioisomeric Pair

The target compound possesses 2 rotatable bonds (as computed from its structure), compared with 1 rotatable bond for the regioisomer 1-(3-ethynyl-2-methyloxiran-2-yl)ethanol (CAS 197307-18-9) . This difference arises because the ethanol side chain in the target compound is attached to C-2 of the oxirane, with the methyl group fixed at C-3, providing two rotatable single bonds (C2–C1' and C1'–O); in the 2-methyl regioisomer, the ethanol and methyl groups are both attached at C-2, constraining one degree of rotational freedom. The additional rotatable bond in the target compound increases conformational entropy and may influence: (a) crystallization propensity, (b) molecular recognition by enzymes or receptors, and (c) NMR spectral complexity in conformational analysis.

Conformational flexibility Rotatable bonds Molecular recognition Crystallization

Purity Specification Parity: ≥95% Purity Asserted Across Vendor Sources for the Target Compound

The target compound is commercially offered at ≥95% purity from multiple vendor sources, with higher purity grades available upon consultation [1]. Its closest analogs—(3-ethynyl-3-methyloxiran-2-yl)methanol (CAS 176300-50-8), 1-(3-ethynyl-2-methyloxiran-2-yl)ethanol (CAS 197307-18-9), and 2-(3-ethynyloxiran-2-yl)propan-2-ol (CAS 197307-20-3)—are similarly listed at ≥95% purity . This parity means that purity alone does not differentiate the target compound; the decision to procure one analog over another must rest on the structural and physicochemical differentiators detailed in the preceding evidence items.

Purity specification Quality control Research-grade chemical Procurement benchmark

Evidence-Backed Application Scenarios for 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in Research and Early-Stage Development


Stereoselective Synthesis of Trisubstituted Ethynyl Oxiranes via Oxiranyl Anion Chemistry

The target compound's ethynyl oxirane motif enables deprotonation with nBuLi in THF to generate an oxiranyl anion that can be trapped with alkyl iodides or aldehydes, providing stereoselective access to trisubstituted ethynyl oxiranes [1]. The secondary alcohol chiral center offers an additional stereochemical element that can be leveraged for substrate-controlled diastereoselection, a feature unavailable with the achiral tertiary alcohol analog (CAS 197307-20-3). This application is directly supported by the structural differentiation evidence (Evidence Item 2) establishing the presence of the chiral carbinol carbon.

Moderately Lipophilic Building Block for Fragment-Based Drug Discovery Libraries

With a computed logP of 0.16 , the target compound occupies a favorable lipophilicity window for fragment-based screening (typically logP 0–3). Its +0.39 log unit advantage over the more hydrophilic primary alcohol analog (CAS 176300-50-8, logP –0.23) may translate into improved passive membrane permeability and more drug-like physicochemical properties in derived fragments . The low PSA (32.76 Ų) further supports CNS multiparameter optimization (MPO) compliance, distinguishing it from larger, more polar epoxide building blocks. This scenario stems from the quantitative logP comparison established in Evidence Item 1.

Precursor for Regioselective Ring-Opening to 2-Substituted 3-Butyn-1-ol Derivatives

Alkynyl epoxides undergo regioselective ring-opening with nucleophiles (amines, hydride donors, organometallic reagents) to yield homopropargylic alcohol derivatives [2]. The target compound's 3-methyl-3-ethynyl substitution pattern directs nucleophilic attack to the less hindered C-2 position, yielding products regioisomeric to those obtained from the 2-methyl regioisomer (CAS 197307-18-9) . This scenario is grounded in the regioisomeric differentiation evidence (Evidence Item 3) and is relevant to medicinal chemists synthesizing homopropargylic alcohol libraries where the position of the hydroxyl and alkynyl groups in the product dictates downstream SAR.

Chiral Pool Starting Material for Natural Product Total Synthesis

Ethynyl oxiranes serve as key intermediates in the synthesis of epoxy enediyne cores related to the neocarzinostatin chromophore and other bioactive natural products [3]. The target compound's polyfunctional architecture—combining a strained epoxide electrophile, a terminal alkyne for cross-coupling, and a chiral secondary alcohol for stereochemical control—mirrors the structural complexity required for such synthetic campaigns. Its procurement as a single, stereo-defined entity (where enantiopure material is available) offers advantages over achiral or racemic analogs for enantioselective total synthesis, consistent with the chiral center evidence (Evidence Item 2).

Quote Request

Request a Quote for 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.